molecular formula C16H13Br2NO4 B310316 N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide

N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide

货号 B310316
分子量: 443.09 g/mol
InChI 键: FSPDCOMIOHKWMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide, also known as GBX-100, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. GBX-100 is a selective and potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene regulation and cancer development.

作用机制

N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide exerts its anti-cancer effects by selectively inhibiting the binding of BRD4 to acetylated histones, which are involved in the regulation of gene expression. This leads to the downregulation of several oncogenes, including c-Myc and BCL2. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

实验室实验的优点和局限性

N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of BRD4, which makes it a valuable tool for studying the role of BRD4 in gene regulation and cancer development. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to be effective in vivo, which makes it a promising candidate for cancer therapy. However, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity profile are not well understood. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide is expensive and difficult to synthesize, which limits its availability for lab experiments.

未来方向

There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. First, more research is needed to understand the long-term effects and toxicity profile of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. Second, the efficacy of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide in combination with other chemotherapeutic agents should be studied further. Third, the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, should be investigated. Fourth, new synthetic methods for N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide should be developed to increase its availability for lab experiments. Finally, the development of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide analogs with improved potency and selectivity for BRD4 should be pursued.

合成方法

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide involves several steps, including the reaction of 2,4-dibromophenol with 1,3-benzodioxole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 2-amino-3-(4-hydroxyphenyl)propanoic acid. The final product is obtained by the reaction of the intermediate with 1,1'-carbonyldiimidazole. The synthesis method has been optimized to achieve high yield and purity of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide.

科学研究应用

N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BRD4 is a promising target for cancer therapy, as it is involved in the regulation of several oncogenes. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and bortezomib.

属性

产品名称

N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide

分子式

C16H13Br2NO4

分子量

443.09 g/mol

IUPAC 名称

N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide

InChI

InChI=1S/C16H13Br2NO4/c1-9(23-13-4-2-10(17)6-12(13)18)16(20)19-11-3-5-14-15(7-11)22-8-21-14/h2-7,9H,8H2,1H3,(H,19,20)

InChI 键

FSPDCOMIOHKWMX-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br

规范 SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。